molecular formula C13H10N6O B2834962 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide CAS No. 1396847-93-0

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2834962
CAS No.: 1396847-93-0
M. Wt: 266.264
InChI Key: VPJWOTCVJLEDPY-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is an organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of a phenyl-substituted tetrazole with a pyridine derivative. One common method is the cyclization of a phenylhydrazine derivative with a nitrile, followed by the introduction of the pyridine moiety through a coupling reaction. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(pyridin-4-yl)butanamide
  • N-(pyridin-4-yl)pyridin-4-amine
  • 2-phenylimidazo[1,2-a]pyridine

Uniqueness

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of both the phenyl and pyridine moieties further enhances its versatility and potential applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWOTCVJLEDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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